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molecular formula C11H10F3NO2S B8358566 N-[4-(trifluoromethylthio)phenyl]-3-oxobutanamide

N-[4-(trifluoromethylthio)phenyl]-3-oxobutanamide

Cat. No. B8358566
M. Wt: 277.26 g/mol
InChI Key: BSXBSSMEKZLKFT-UHFFFAOYSA-N
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Patent
US05371099

Procedure details

A mixture of 7.72 g (40 mmol of 4-(trifluoromethylthio)aniline and 5.2 g (40 mmol) of ethyl acetoacetate in 80 ml of dry toluene was refluxed for 8 hours using a Dean-Stark trap to remove the ethanol formed during the reaction. The reaction mixture was cooled in an ice-bath to obtain 10.48 g (95%) of N-[4-(trifluoromethylthio)phenyl]-3-oxobutanamide as a white crystalline solid, melting at 120°-2° C.
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[S:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.[C:13](OCC)(=[O:18])[CH2:14][C:15]([CH3:17])=[O:16]>C1(C)C=CC=CC=1>[F:12][C:2]([F:11])([F:1])[S:3][C:4]1[CH:10]=[CH:9][C:7]([NH:8][C:13](=[O:18])[CH2:14][C:15](=[O:16])[CH3:17])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
40 mmol
Type
reactant
Smiles
FC(SC1=CC=C(N)C=C1)(F)F
Name
Quantity
5.2 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
CUSTOM
Type
CUSTOM
Details
formed during the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice-bath

Outcomes

Product
Name
Type
product
Smiles
FC(SC1=CC=C(C=C1)NC(CC(C)=O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.48 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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